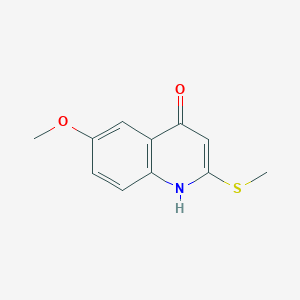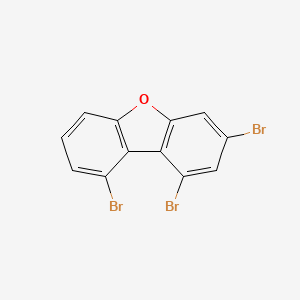
1,3,9-Tribromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. The molecular formula of this compound is C12H5Br3O, and it has a molecular weight of 404.879 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Hydroxy-dibenzofuran, amino-dibenzofuran.
Reduction: Dibenzofuran.
Oxidation: Dibenzofuran-2,3-dione.
Aplicaciones Científicas De Investigación
1,3,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. For instance, its bromine atoms can form halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- Dibenzofuran
- Methyldibenzofuran derivatives
Comparison
1,3,9-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms on the dibenzofuran core. This positioning influences its chemical reactivity and biological activity compared to other brominated derivatives. For example, the tribromobenzene isomers have different melting points and molecular interactions due to their distinct molecular symmetries . Similarly, methyldibenzofuran derivatives exhibit different thermochemical properties and biological activities .
Propiedades
Número CAS |
617707-42-3 |
|---|---|
Fórmula molecular |
C12H5Br3O |
Peso molecular |
404.88 g/mol |
Nombre IUPAC |
1,3,9-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)12/h1-5H |
Clave InChI |
JEOGXAUSKOAEOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C3=C(O2)C=C(C=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde](/img/structure/B12886882.png)
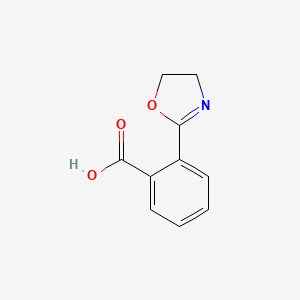
![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)
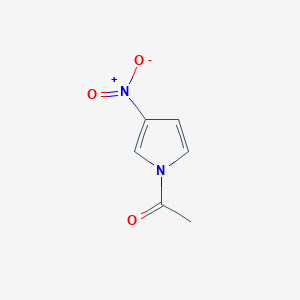

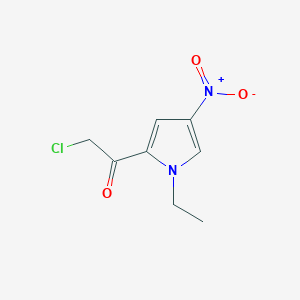
![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)

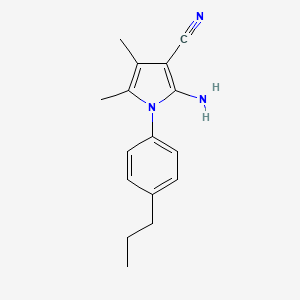
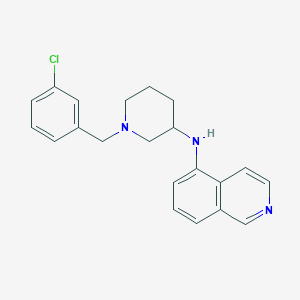
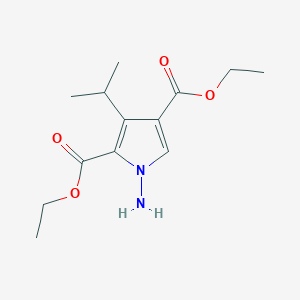
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
